4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an amine and a diketone.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source like sodium cyanide.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or other substituted products.
Scientific Research Applications
4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-n-(1-cyano-3-methylcyclohexyl)benzamide
- 4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxylate
Uniqueness
4-Bromo-n-(1-cyano-3-methylcyclohexyl)-1-methyl-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-10-4-3-5-14(7-10,9-16)17-13(19)12-6-11(15)8-18(12)2/h6,8,10H,3-5,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKSFZHCSZSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=CN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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